
N-(4-chlorophenyl)-N-(2-methoxybenzoyl)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-chlorophenyl)-N-(2-methoxybenzoyl)piperidine-1-carboxamide, also known as ML204, is a selective and potent blocker of the voltage-gated potassium channel Kv7.4. This compound has gained significant attention in scientific research due to its potential therapeutic applications in various diseases such as hypertension, epilepsy, and pain.
Scientific Research Applications
Radiotracer Synthesis for CB1 Cannabinoid Receptors
The compound has been investigated for its potential as a radiotracer in positron emission tomography (PET) studies of the CB1 cannabinoid receptors in the brain. The feasibility of nucleophilic displacement of bromide in the 4-bromopyrazole ring with [18F]fluoride was demonstrated, leading to the synthesis of N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide ([18F] NIDA-42033). This compound is synthesized in quantities with high specific radioactivity and radiochemical purity, indicating its potential for PET imaging studies (Katoch-Rouse & Horti, 2003).
Molecular Interaction Studies
The antagonist activity of similar compounds at the CB1 cannabinoid receptor has been explored through molecular interaction studies. The synthesis and evaluation of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) provided insights into its potent and selective antagonist behavior. Using AM1 molecular orbital method and comparative molecular field analysis (CoMFA), researchers developed three-dimensional quantitative structure-activity relationship (QSAR) models. These models indicate the significant role of the N1 aromatic ring and the pyrazole C3 substituent in steric binding interactions and antagonist activity at the CB1 receptor (Shim et al., 2002).
Antimicrobial and Antitumor Agent Synthesis
Research into benzodifuranyl derivatives, including those derived from visnaginone and khellinone, has led to the synthesis of novel compounds with promising anti-inflammatory, analgesic, antimicrobial, and antitumor activities. These compounds were synthesized using a reaction of visnagenone–ethylacetate or khellinone–ethylacetate with 6-aminothiouracil. They exhibited significant inhibitory activity on cyclooxygenase-2 (COX-2) selectivity, analgesic activity, and anti-inflammatory activity, suggesting their potential as medicinal agents (Abu‐Hashem et al., 2020).
Synthesis of Pyridine Derivatives for Antimicrobial Activity
A study focused on the synthesis of 2-[N-(substitutedbenzothiazolyl)amino]pyridine-3-carboxylic acids and their amide derivatives showed variable and modest antimicrobial activity against different strains of bacteria and fungi. These findings highlight the potential of these derivatives in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
properties
IUPAC Name |
N-(4-chlorophenyl)-N-(2-methoxybenzoyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O3/c1-26-18-8-4-3-7-17(18)19(24)23(16-11-9-15(21)10-12-16)20(25)22-13-5-2-6-14-22/h3-4,7-12H,2,5-6,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZDVEXZYKPLTKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N(C2=CC=C(C=C2)Cl)C(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

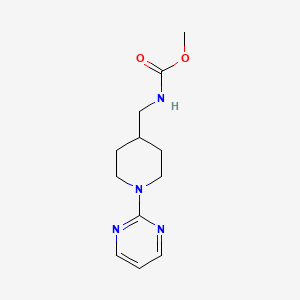
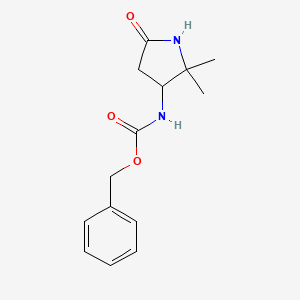
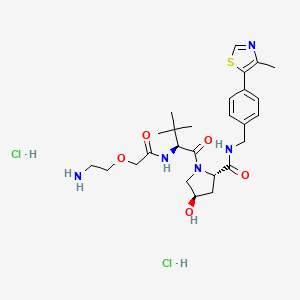
![N-(4-methoxyphenyl)-6-(morpholin-4-yl)-N'-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B2817174.png)
![3-[4-Bromo-5-(difluoromethyl)pyrazol-1-yl]butanoic acid](/img/structure/B2817177.png)

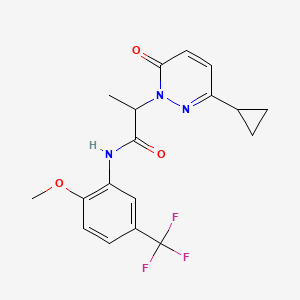
![4-Methyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-2-pyrrolidin-1-ylpyrimidine](/img/structure/B2817181.png)
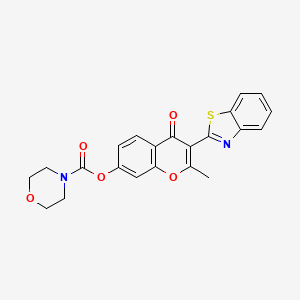
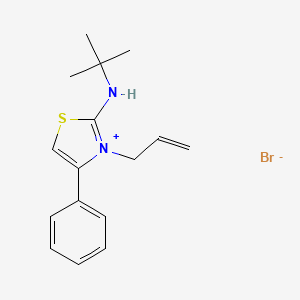

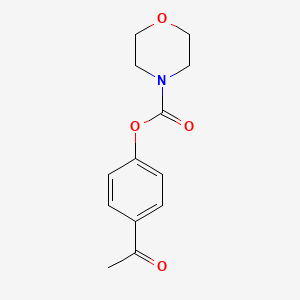
![Methyl 6-(1-(methylsulfonyl)piperidine-4-carbonyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2817186.png)
![1-((2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thio)-4-((tetrahydrofuran-2-yl)methyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2817188.png)